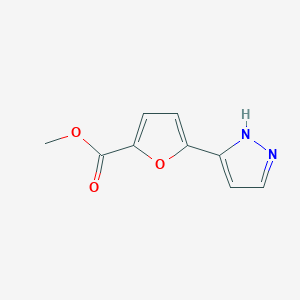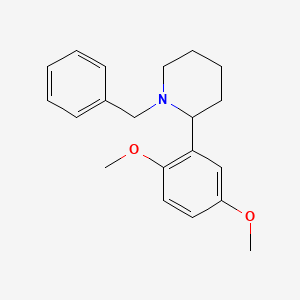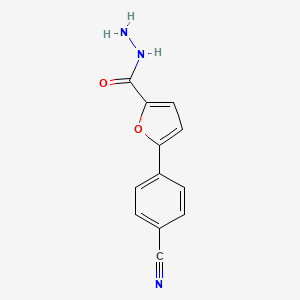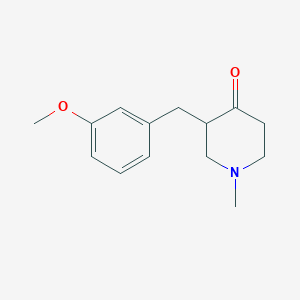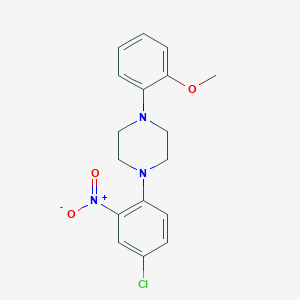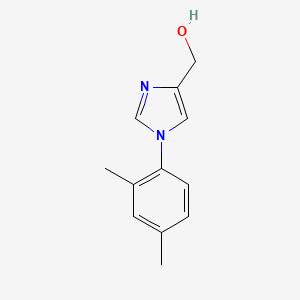
(1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol is an organic compound that belongs to the class of imidazole derivatives It features a hydroxyl group attached to a methanol moiety, which is further connected to an imidazole ring substituted with a 2,4-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 2,4-dimethylbenzaldehyde with imidazole in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Reducing Agent: Sodium borohydride or lithium aluminum hydride are commonly used to reduce the intermediate imine to the final alcohol product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)ketone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学研究应用
(1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the imidazole ring can coordinate with metal ions or interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1-(2,4-Dimethylphenyl)-1H-imidazol-2-yl)methanol
- (1-(2,4-Dimethylphenyl)-1H-imidazol-5-yl)methanol
- (1-(2,4-Dimethylphenyl)-1H-imidazol-3-yl)methanol
Uniqueness
(1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
[1-(2,4-dimethylphenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9-3-4-12(10(2)5-9)14-6-11(7-15)13-8-14/h3-6,8,15H,7H2,1-2H3 |
InChI 键 |
AJQAHFYRSCJTBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C=C(N=C2)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


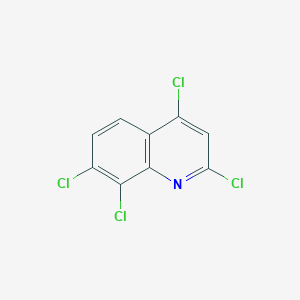
![3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11791829.png)



![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one](/img/structure/B11791860.png)
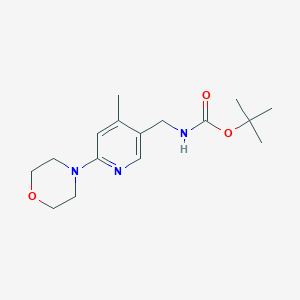
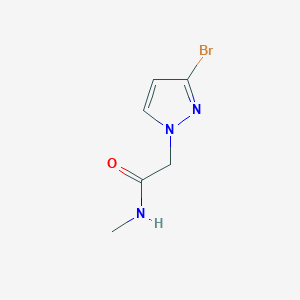
![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
